5-Chloro-3-phenylthioindole-2-carboxamide
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Overview
Description
5-Chloro-3-phenylthioindole-2-carboxamide, commonly known as L 734005, is a non-nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. This compound has shown significant potential in inhibiting the replication of HIV-1 by targeting the reverse transcriptase enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-phenylthioindole-2-carboxamide involves several steps. The starting material is typically 5-chloroindole, which undergoes a series of reactions to introduce the phenylthio and carboxamide groups. The reaction conditions often include the use of solvents like polyethylene glycol 300 and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-phenylthioindole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone and sulfoxide analogs.
Reduction: Reduction reactions can convert the compound into different analogs with varying biological activities.
Substitution: The phenylthio group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfone, sulfoxide, and hydroxy analogs of this compound. These analogs have been shown to possess varying degrees of activity against HIV-1 .
Scientific Research Applications
5-Chloro-3-phenylthioindole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of reverse transcriptase inhibition.
Biology: The compound is used in biological studies to understand the replication mechanisms of HIV-1.
Medicine: It is being investigated for its potential use in antiretroviral therapy for HIV-1 infections.
Industry: The compound is used in the pharmaceutical industry for the development of new antiretroviral drugs.
Mechanism of Action
The mechanism of action of 5-chloro-3-phenylthioindole-2-carboxamide involves the inhibition of the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby reducing its ability to infect host cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-phenylthioindole-2-sulfone (L 737126): A sulfone analog with higher potency against HIV-1.
5-Chloro-3-phenylthioindole-2-sulfoxide: A sulfoxide analog with moderate activity against HIV-1.
4-Hydroxythiophenyl and 6-Hydroxyindole Analogs: These analogs have varying degrees of activity against HIV-1.
Uniqueness
5-Chloro-3-phenylthioindole-2-carboxamide is unique due to its specific binding affinity to the reverse transcriptase enzyme of HIV-1. Its ability to inhibit the enzyme with high potency makes it a valuable compound in the development of antiretroviral therapies .
Properties
CAS No. |
148473-16-9 |
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Molecular Formula |
C15H11ClN2OS |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
5-chloro-3-phenylsulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2OS/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19)20-10-4-2-1-3-5-10/h1-8,18H,(H2,17,19) |
InChI Key |
SEAXPFZOFZLHLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
148473-16-9 | |
Synonyms |
5-chloro-3-phenylthioindole-2-carboxamide L 734,005 L 734005 L-734,005 L-734005 |
Origin of Product |
United States |
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